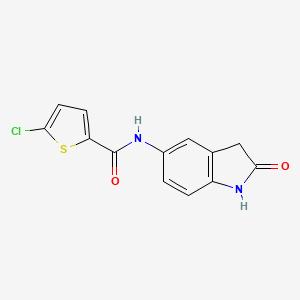

5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-11-4-3-10(19-11)13(18)15-8-1-2-9-7(5-8)6-12(17)16-9/h1-5H,6H2,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMFGPOIUYCOBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(S3)Cl)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide typically involves the reaction of 5-chloro-2-oxindole with thiophene-2-carboxylic acid derivatives under specific conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve optimal yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high purity and yield, possibly through the use of advanced purification techniques such as chromatography .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings.

Reduction: Reduction reactions can occur at the carbonyl group of the oxindole moiety.

Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Therapeutic Applications

-

Anticoagulant Therapy :

- Use in Atrial Fibrillation : The compound has been studied for its efficacy in patients with atrial fibrillation, where it helps reduce the risk of stroke by preventing clot formation.

- Venous Thromboembolism (VTE) : It is also indicated for the prevention and treatment of VTE, including deep vein thrombosis (DVT) and pulmonary embolism (PE).

-

Cancer Treatment :

- Research indicates that the compound may play a role in cancer therapy by targeting tumor-associated coagulation pathways, potentially reducing metastasis through its anticoagulant properties.

-

Postoperative Care :

- Its application in postoperative settings has been explored to mitigate the risk of thromboembolic events following major surgeries.

Table 1: Summary of Key Studies

Safety Profile

The safety profile of this compound has been assessed in various clinical trials. Common adverse effects include bleeding complications, which are typical for anticoagulants. Monitoring parameters such as INR (International Normalized Ratio) is essential during therapy to mitigate risks.

Mechanism of Action

The compound exerts its effects primarily by inhibiting Factor Xa, an enzyme crucial for blood coagulation. The interaction of the neutral ligand chlorothiophene in the S1 subsite of Factor Xa allows for high affinity binding, leading to effective inhibition. This mechanism makes it a promising candidate for the prevention and treatment of thromboembolic diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Factor Xa Inhibitors: Rivaroxaban and Enantiomers

The most well-characterized analog is rivaroxaban (BAY 59-7939), a direct oral Factor Xa inhibitor. Its structure, 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide, shares the 5-chlorothiophene-carboxamide core but incorporates a morpholinone-oxazolidinone pharmacophore critical for binding Factor Xa . Key differences include:

- Stereochemistry : The (S)-enantiomer (rivaroxaban) exhibits 100-fold greater Factor Xa inhibition than the (R)-enantiomer due to optimal spatial alignment in the active site .

- Pharmacokinetics: Rivaroxaban has high oral bioavailability (80–100%) and a half-life of 5–13 hours, attributed to its oxazolidinone and morpholinone groups enhancing metabolic stability .

| Compound | Target | IC₅₀ (nM) | Oral Bioavailability | Half-Life (h) |

|---|---|---|---|---|

| Rivaroxaban (S-enantiomer) | Factor Xa | 0.7 | 80–100% | 5–13 |

| 5-R-rivaroxaban (R-enantiomer) | Factor Xa | 70 | <10% | 2–4 |

Chalcone Derivatives with 5-Chlorothiophene

Several chalcone-based analogs (e.g., compounds 4b–4g) feature a 5-chlorothiophene-carboxamide core linked to substituted acrylophenone groups. These derivatives exhibit varied physicochemical and biological properties depending on substituents:

| Compound | Substituent | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|---|---|---|---|

| 4b | 4-Hydroxyphenyl | 43.73 | 210–212 | C₂₀H₁₄ClNO₃S |

| 4c | 3,4-Dimethoxyphenyl | 52.30 | 145–147 | C₂₂H₁₈ClNO₄S |

| 4d | 2-Bromophenyl | 50.10 | 150–152 | C₂₀H₁₃BrClNO₂S |

| 4g | 2-Fluorophenyl | 58.00 | 174–176 | C₂₀H₁₃ClFNO₂S |

- Electronic Effects : Electron-withdrawing groups (e.g., Br, F) increase melting points and stability, while methoxy groups enhance solubility .

- Biological Activity : These compounds are primarily explored as anticancer agents, though specific target data are absent in the evidence.

Difluorovinyl and Pyridinyl Derivatives

- 5-Chloro-N-[2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl]thiophene-2-carboxamide (ME1): The pyridinone-benzamide side chain may improve water solubility (logP ~2.5) and DNA-binding affinity via π-π stacking .

Oxazolidinone and Isoindole Derivatives

- Rivaroxaban Related Compound J: This derivative (C₃₈H₃₆Cl₂N₆O₁₀S₂) includes dual thiophene-carboxamide groups and an extended oxazolidinone-morpholinone chain, increasing molecular weight (1066.68 g/mol) and likely prolonging half-life .

Structural and Functional Insights

- Core Modifications: Replacement of the oxoindolin group with oxazolidinone (rivaroxaban) or chalcone (4b–4g) alters target specificity.

- Substituent Effects : Halogens (Cl, Br, F) improve metabolic stability, while hydrophilic groups (e.g., hydroxyethyl) adjust pharmacokinetics .

- Stereochemistry : Enantiomeric differences in rivaroxaban underscore the necessity of chiral centers in drug design .

Biological Activity

5-Chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide is a compound that has garnered attention due to its biological activity, particularly as an inhibitor of Factor Xa (FXa), a crucial enzyme in the coagulation cascade. This article explores the compound's mechanism of action, biochemical properties, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 307.76 g/mol. The compound features a thiophene ring, an oxindole moiety, and a carboxamide functional group, which contribute to its biological activity.

Target Enzyme : The primary target of this compound is Factor Xa (FXa), where it acts as a direct inhibitor. FXa plays a pivotal role in the coagulation cascade, leading to thrombin generation and subsequent fibrin clot formation.

Mode of Action : By inhibiting FXa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation. This mechanism positions it as a potential antithrombotic agent.

Pharmacokinetics

The compound exhibits good oral bioavailability, making it suitable for therapeutic applications. Its pharmacokinetic profile suggests that it can effectively reach systemic circulation and exert its anticoagulant effects when administered orally.

Research indicates that this compound interacts with various enzymes and proteins beyond FXa. These interactions can influence multiple cellular signaling pathways related to coagulation and inflammation.

Cellular Effects

The biological activity of this compound has been investigated in various cell lines. Notably, studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as Akt.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticoagulant | Inhibition of Factor Xa | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Antiviral | Potential activity against viral infections |

Case Studies

- Anticoagulant Activity : In vitro studies demonstrated that this compound effectively inhibited FXa with an IC50 value indicative of its potency as an antithrombotic agent.

- Antitumor Properties : A study involving human lung cancer cell lines (A549) revealed that this compound significantly reduced cell viability by inducing apoptosis. The mechanism was linked to the activation of pro-apoptotic proteins such as Bax and caspases while downregulating anti-apoptotic factors like Bcl-2 .

- Antiviral Potential : Preliminary investigations suggest that the compound may exhibit antiviral properties, although further research is necessary to elucidate its efficacy against specific viral pathogens .

Comparison with Similar Compounds

When compared to structurally similar compounds, this compound demonstrates enhanced binding affinity for FXa due to its unique substitution pattern. This specificity contributes to its high potency and selectivity as an antithrombotic agent.

Table 2: Comparison with Similar Compounds

| Compound Name | Binding Affinity (Ki) | Activity Type |

|---|---|---|

| This compound | Low nanomolar | Anticoagulant |

| 5-Chloro-N-(2-oxo-3-methylindolin-5-yl)thiophene-2-carboxamide | Moderate micromolar | Antitumor |

| 5-Chloro-N-(2-oxo-3-phenyloxindole) | High micromolar | Antiviral |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide, and how are intermediates characterized?

- Methodology : The compound can be synthesized via condensation reactions between 5-chlorothiophene-2-carboxylic acid derivatives and 5-amino-2-oxoindoline. Key steps include:

- Activation of the carboxylic acid using coupling agents (e.g., EDC/HOBt) for amide bond formation .

- Refluxing in acetic acid (AcOH) to facilitate cyclization or condensation, as seen in analogous indole-thiophene hybrids .

- Characterization of intermediates via / NMR (to confirm substitution patterns), IR (to verify carbonyl and amide groups), and mass spectrometry (for molecular weight validation) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR Spectroscopy : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm for protons), indolinone NH (δ ~10 ppm), and carbonyl groups (δ ~170 ppm in ) .

- IR Spectroscopy : Look for absorption bands at ~1650–1700 cm (amide C=O) and ~3200 cm (N-H stretch) .

- Mass Spectrometry : Confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with thiophene and indolinone moieties .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates, as demonstrated in thiophene-carboxamide syntheses .

- Catalysis : Screen Pd-based catalysts for cross-coupling reactions if halogenated precursors are involved .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product, followed by recrystallization from ethanol .

Q. How should contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

- Methodology :

- Variable Temperature NMR : Use to detect dynamic processes (e.g., rotamers) causing peak splitting .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - couplings .

- X-ray Crystallography : Confirm molecular geometry and hydrogen-bonding motifs, as applied to structurally related thiosemicarbazides .

Q. What strategies are effective for studying the biological activity of this compound?

- Methodology :

- In Silico Screening : Perform molecular docking to predict interactions with targets like kinases or GPCRs, leveraging the indolinone scaffold’s affinity for ATP-binding pockets .

- In Vitro Assays : Test antiproliferative activity (e.g., MTT assay on cancer cell lines) and compare with control compounds like 5-fluorouracil .

- SAR Studies : Modify the thiophene’s chloro substituent or indolinone’s oxo group to assess impact on potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.